1-Bromo-2-cyclopropyl-4-methoxybenzene
Description
Properties
IUPAC Name |
1-bromo-2-cyclopropyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJDEKARZNWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most straightforward and commonly employed method for preparing 1-bromo-2-cyclopropyl-4-methoxybenzene is via electrophilic aromatic substitution (EAS), specifically bromination of the precursor 2-cyclopropyl-4-methoxybenzene. This approach relies on the activating effect of the methoxy group and the directing influence of the cyclopropyl substituent to achieve selective bromination at the 1-position adjacent to the cyclopropyl group.
Reaction Conditions
- Reagents: Bromine (Br2) or bromine source such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
- Catalyst: Iron(III) bromide (FeBr3) or other Lewis acid catalysts to facilitate electrophilic substitution
- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF), sometimes mixed with toluene
- Temperature: Typically room temperature to mild reflux to control regioselectivity and avoid polybromination
- Duration: Several hours depending on scale and conditions
Mechanistic Notes
- The methoxy group is an ortho/para-directing, activating substituent, enhancing the electron density on the ring.
- The cyclopropyl group also influences regioselectivity via steric and electronic effects.
- The bromination selectively occurs ortho to the cyclopropyl substituent and para to the methoxy group, yielding the desired this compound.
Industrial Adaptations
- Continuous flow reactors and automated systems are used for large-scale synthesis to improve yield consistency and process safety.
- Optimization of solvent mixtures and catalyst loadings is performed to maximize selectivity and minimize byproducts.
Multi-Step Synthesis via O-Alkylation and Bromination (Based on Patent Processes)
Synthetic Route Summary
A more elaborate synthetic route is described in patent literature for closely related compounds, which can be adapted to prepare this compound. This involves:
- Starting Material: 3,4-difluorophenol or related fluorophenols
- Step 1: Benzyl Protection
- React 3,4-difluorophenol with benzyl bromide and potassium carbonate in 2-butanone to yield 4-(benzyloxy)-1,2-difluorobenzene.
- Step 2: Methoxylation
- Introduce methoxy group using potassium methoxide generated in situ from potassium tert-butoxide and methanol in a toluene/NMP solvent mixture.
- Step 3: Debenzylation
- Remove benzyl protecting group by hydrogenation over palladium on charcoal catalyst.
- Step 4: O-Alkylation
- Alkylate 4-fluoro-3-methoxyphenol with 1-bromomethyl cyclopropane under reflux in a biphasic water/2-butanone mixture or toluene/NMP mixture using sodium methoxide or potassium tert-butoxide as base.
- Step 5: Bromination
- Brominate the cyclopropyl methoxy intermediate using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in THF or THF/toluene mixture.
- Step 6: Purification
- Purify the final product by recrystallization from isopropyl alcohol.
Yields and Efficiency
- O-alkylation step achieves yields around 85-99% depending on conditions.
- Bromination step yields crude product at approximately 95%.
- Final recrystallization affords purified product with yields around 92%.
Advantages
- This multi-step route allows for improved regioselectivity and functional group tolerance.
- The use of protecting groups and controlled alkylation steps minimizes side reactions.
- Suitable for synthesis of structurally related analogs by modifying starting phenols.
Comparative Data Table of Preparation Methods
| Preparation Step | Method 1: Direct Bromination | Method 2: Multi-Step Synthesis via O-Alkylation and Bromination |
|---|---|---|
| Starting Material | 2-Cyclopropyl-4-methoxybenzene | 3,4-Difluorophenol and derivatives |
| Brominating Agent | Br2, NBS, or DBDMH | NBS or DBDMH |
| Catalyst | FeBr3 or Lewis acid | Pd/C for debenzylation; bases (K tert-butoxide, Na methoxide) for alkylation |
| Solvent | Dichloromethane, THF, toluene | 2-Butanone, toluene/NMP, THF |
| Temperature | Room temperature to mild reflux | Reflux conditions for alkylation; room temperature for bromination |
| Yield (Bromination) | Moderate to high, depending on conditions | ~95% crude yield |
| Overall Yield | Single step, variable | Multi-step, cumulative ~75-90% depending on purification |
| Purification | Typically chromatography or recrystallization | Recrystallization from isopropanol |
| Industrial Scalability | High, with flow reactors and automation | Moderate, more complex but offers regioselectivity |
Research Findings and Notes
- The direct bromination method is simpler but may require careful control to avoid polybromination or substitution at undesired positions.
- The multi-step method, while more complex, provides greater control over regioselectivity and allows for introduction of other substituents.
- Use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent offers milder and more selective bromination compared to elemental bromine.
- The choice of solvent mixtures (e.g., toluene/NMP) and bases (potassium tert-butoxide, sodium methoxide) critically affects reaction yields and selectivity.
- Hydrogenation conditions for debenzylation require palladium on charcoal under hydrogen pressure, highlighting the need for specialized equipment.
- Recrystallization from isopropyl alcohol is effective for purification, yielding high purity product suitable for further applications.
Chemical Reactions Analysis
1-Bromo-2-cyclopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-cyclopropyl-4-methoxybenzene.
Common reagents and conditions used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-Bromo-2-cyclopropyl-4-methoxybenzene has several notable applications across different scientific domains:
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions, making it valuable in developing new materials and compounds within organic chemistry.
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry , particularly regarding its pharmacological properties. Compounds with similar structures have been investigated for their interactions with biological targets, including enzymes and receptors, suggesting that this compound may also exhibit significant biological activity .
Potential Biological Activities:
- The compound's ability to modify biological molecules makes it useful for studying structure-function relationships in pharmacology.
- It may have implications for drug development as a precursor for synthesizing pharmaceutical agents.
Materials Science
In materials science , this compound is explored for its utility in producing specialty chemicals and materials. Its reactivity allows it to participate in polymerization processes or the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the aromatic ring and forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the benzene ring .
Comparison with Similar Compounds
Key Observations :
- Chlorine in 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene introduces electronegativity, altering reactivity in nucleophilic substitutions .
- Functional Group Diversity : Methoxymethoxy (in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene) increases polarity and solubility compared to simple methoxy groups .
Research Findings and Trends
- Domino Reactions: references 2-Bromo-1-(bromomethyl)-4-methoxybenzene in domino coupling reactions, underscoring the utility of multi-brominated analogs in tandem synthetic processes .
Biological Activity
1-Bromo-2-cyclopropyl-4-methoxybenzene (CAS Number: 1353854-54-2) is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a bromine atom and a methoxy group attached to a cyclopropyl-substituted benzene ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, which can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act on receptors associated with neurotransmission or hormonal signaling, leading to altered physiological responses.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various pathways including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways like PI3K/Akt and MAPK/ERK .
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of several brominated compounds, including derivatives of this compound, on cancer cell lines. The findings indicated that these compounds inhibited cell viability in a dose-dependent manner, particularly in MCF-7 cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of various substituted benzenes was tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrO |
| CAS Number | 1353854-54-2 |
| Biological Activities | Anticancer, Antimicrobial |
| Target Cell Lines | MCF-7, A549 |
| Mechanism | Enzyme Inhibition, Receptor Modulation |
Q & A
Q. What are the recommended synthetic methodologies for 1-Bromo-2-cyclopropyl-4-methoxybenzene, and how can researchers optimize reaction conditions for yield and purity?
- Methodological Answer : A common approach involves bromination of a pre-functionalized aromatic ring. For example, direct bromination of 2-cyclopropyl-4-methoxybenzene using electrophilic bromine sources (e.g., Br₂ in H₂SO₄ or NBS in DMF) can introduce the bromine substituent. Alternatively, Suzuki-Miyaura cross-coupling between a cyclopropylboronic acid and a brominated aryl halide may be employed. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution .
- Temperature control : Moderate heating (60–80°C) avoids cyclopropane ring strain-induced side reactions .
Yield Limitation : Cross-coupling reactions may suffer from steric hindrance due to the cyclopropyl group, reducing yields to 50–70% .
Q. What safety protocols are critical when handling this compound, given its toxicity profile?
- Methodological Answer : The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) . Required precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
Storage : Store in airtight containers at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How does the cyclopropyl group influence the electronic and steric properties of this compound in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group introduces significant steric bulk and electron-withdrawing effects via hyperconjugation, altering reactivity:
- Steric Effects : Hinders oxidative addition in Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) to stabilize intermediates .
- Electronic Effects : The cyclopropane ring’s conjugation with the aromatic system increases electrophilicity at the bromine site, facilitating nucleophilic substitution .
Experimental Validation : Compare reaction rates with/without cyclopropyl substituents using kinetic studies or DFT calculations .
Q. What analytical strategies resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Conflicting solubility reports may arise from impurities or measurement techniques. A systematic approach includes:
- Purification : Recrystallization (e.g., using ethanol/water mixtures) to ≥98% purity .
- Standardized Methods : Use HPLC or gravimetric analysis under controlled temperatures (e.g., 25°C) .
- Solvent Screening : Test solubility in aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents, noting deviations due to hydrogen bonding .
Example Data :
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| DCM | 120 | 25 | Hypothetical |
| MeOH | 15 | 25 | Hypothetical |
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 100–150°C) may stem from impurities or analytical methods. Mitigation strategies:
- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) to track mass loss .
- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 80°C) and monitor degradation via GC-MS .
- Comparative Studies : Replicate prior experimental conditions to identify methodological outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
